Allyl propionate
Description
Significance of Allylic Functional Groups in Organic Synthesis
The allyl group, a functional group containing a vinyl group attached to a methylene (B1212753) group, is of considerable importance in organic chemistry. fiveable.me Its presence in a molecule introduces a site of unique reactivity, primarily due to the carbon-carbon double bond and the adjacent allylic position. numberanalytics.compearson.com The carbon atom at the allylic position is sp³ hybridized but its proximity to the π-electrons of the double bond makes it particularly reactive. allen.inyoutube.com
This reactivity is central to a variety of synthetic transformations. Allylic substitution, where a leaving group at the allylic position is replaced by a nucleophile, is a fundamental reaction for introducing diverse functional groups into molecules. numberanalytics.com This capability is crucial for the synthesis of complex organic compounds, including pharmaceuticals and agrochemicals. numberanalytics.com The stability of allylic intermediates, such as allylic carbocations, is enhanced by resonance, which further contributes to the utility of the allyl group in synthetic strategies. fiveable.meallen.in The ability to use the allyl group as a protecting group that can be selectively removed under specific conditions further underscores its value in multi-step syntheses. fiveable.me
Overview of Ester Chemistry and Reactivity
Esters are a class of organic compounds derived from the condensation reaction between a carboxylic acid and an alcohol. numberanalytics.comsolubilityofthings.comebsco.com Their general structure is characterized by a carbonyl group (C=O) bonded to an oxygen atom, which is in turn attached to an alkyl or aryl group (R-COO-R'). numberanalytics.com This functional group imparts a range of chemical properties to the molecule.
Esters are generally less reactive than their parent carboxylic acids. numberanalytics.com However, they are susceptible to several important reactions, most notably hydrolysis. numberanalytics.comlibretexts.org Ester hydrolysis, the cleavage of the ester linkage by water, can be catalyzed by either acids or bases. numberanalytics.comlibretexts.org Acid-catalyzed hydrolysis is a reversible equilibrium process, while basic hydrolysis, also known as saponification, is irreversible due to the formation of a stable carboxylate salt. libretexts.orgwikipedia.org
Beyond hydrolysis, esters can undergo transesterification (reaction with an alcohol to form a different ester), aminolysis (reaction with an amine to form an amide), and reactions with Grignard reagents to yield tertiary alcohols. libretexts.org The controlled reactivity of esters makes them valuable intermediates and even solvents in organic synthesis. libretexts.org
Contextualizing Allyl Propionate (B1217596) within Ester and Allyl Chemistry
Allyl propionate, with the chemical formula C₆H₁₀O₂, is an ester formed from propionic acid and allyl alcohol. cymitquimica.com As such, its chemical behavior is dictated by the combined characteristics of both the ester functional group and the allylic moiety. vulcanchem.com
The ester linkage in this compound can undergo hydrolysis under acidic or basic conditions, yielding propionic acid and allyl alcohol. vulcanchem.com This reaction is a key metabolic pathway for allyl esters in biological systems. vulcanchem.com
Simultaneously, the allyl group's carbon-carbon double bond provides a site for various reactions, including additions, polymerizations, and other organic transformations. cymitquimica.comvulcanchem.com This dual functionality makes this compound a versatile building block in organic synthesis, allowing for modifications at either the ester or the allyl portion of the molecule. vulcanchem.com The conventional method for its synthesis is the direct esterification of propionic acid with allyl alcohol, typically in the presence of an acid catalyst. chemicalbook.comchemicalbook.com
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₀O₂ |
| Molecular Weight | 114.14 g/mol |
| Boiling Point | 123-125 °C |
| Density | 0.913 g/mL at 25 °C |
| Refractive Index | n20/D 1.41 |
| CAS Number | 2408-20-0 |
Data sourced from multiple references. vulcanchem.comchemicalbook.comchemicalbook.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
prop-2-enyl propanoate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-3-5-8-6(7)4-2/h3H,1,4-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFWKHVQMACVTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047668 | |
| Record name | Allyl propionate | |
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Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid with a sharp sour apple/apricot odour | |
| Record name | Allyl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/538/ | |
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Boiling Point |
124.00 to 125.00 °C. @ 760.00 mm Hg | |
| Record name | Allyl propionate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029487 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Density |
0.914 (20°) | |
| Record name | Allyl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/538/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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CAS No. |
2408-20-0 | |
| Record name | Allyl propionate | |
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| Record name | Allyl propionate | |
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| Record name | ALLYL PROPIONATE | |
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| Record name | Propanoic acid, 2-propen-1-yl ester | |
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| Record name | Allyl propionate | |
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| Record name | Allyl propionate | |
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| Record name | ALLYL PROPIONATE | |
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| Record name | Allyl propionate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029487 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies for Allyl Propionate
Direct Esterification Approaches
The most conventional route for synthesizing Allyl Propionate (B1217596) is the direct esterification of propionic acid with allyl alcohol. vulcanchem.com This reaction is an equilibrium process where a molecule of water is eliminated for each molecule of ester formed. vulcanchem.commasterorganicchemistry.com To drive the reaction towards the product side, the removal of water is a critical process consideration. vulcanchem.commasterorganicchemistry.com
The direct esterification of allyl alcohol and a carboxylic acid is typically acid-catalyzed. google.com Strong acids such as concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are commonly employed as catalysts for this purpose. vulcanchem.comchemicalbook.comechemi.comgoogle.com The reaction involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.commasterorganicchemistry.com The process is generally carried out under reflux conditions. vulcanchem.com While effective, these strong acid catalysts often need to be neutralized at the end of the reaction to be removed. google.com
A study on the synthesis of a related compound, allyl cyclohexylpropionate, utilized p-toluenesulfonic acid as the catalyst. google.com The reaction was performed at temperatures between 70-170°C, with a preferred range of 120-140°C. google.com
Table 1: Acid Catalysts in Direct Esterification
| Catalyst | Reactants | Temperature | Key Features |
|---|---|---|---|
| Sulfuric Acid (H₂SO₄) | Propionic Acid, Allyl Alcohol | Reflux | Common, effective catalyst. vulcanchem.comchemicalbook.comechemi.com |
To overcome the equilibrium limitations of esterification, the water produced during the reaction is continuously removed. masterorganicchemistry.com A highly effective method for this is azeotropic distillation, often using a Dean-Stark apparatus. masterorganicchemistry.com This technique involves using a solvent, such as benzene (B151609), toluene (B28343), or hexane, which forms a low-boiling azeotrope with water. masterorganicchemistry.comgoogle.comechemi.com
As the reaction mixture is heated, the water-solvent azeotrope vaporizes and is collected in a condenser. masterorganicchemistry.com Upon cooling, the condensed liquid separates into two phases in the trap; the denser water settles at the bottom and can be removed, while the lighter, water-immiscible solvent is returned to the reaction flask. masterorganicchemistry.com This continuous removal of a product (water) effectively shifts the reaction equilibrium to the right, in accordance with Le Châtelier's principle, leading to higher yields of the ester. masterorganicchemistry.com For instance, the synthesis of allyl propionate can be achieved by the direct esterification of propionic acid and allyl alcohol in a benzene solution with an acid catalyst. chemicalbook.comechemi.com Similarly, n-hexane has been used as a water entrainer in the synthesis of allyl cyclohexyl propionate. google.com The use of toluene as an azeotropic agent has also been noted as an efficient technique. tsijournals.com
Table 2: Solvents Used in Azeotropic Esterification
| Solvent | Purpose | Mechanism | Example Application |
|---|---|---|---|
| Benzene | Water Entrainer | Forms azeotrope with water to enable removal. | Synthesis of this compound. chemicalbook.comechemi.com |
| Toluene | Water Entrainer | Forms azeotrope with water for continuous removal. masterorganicchemistry.com | General synthesis of p-hydroxybenzoic acid esters. tsijournals.com |
Acid-Catalyzed Esterification (e.g., H₂SO₄, p-Toluenesulfonic acid)
Transesterification Processes
Transesterification is an alternative pathway to synthesize esters, involving the reaction of an existing ester with an alcohol in the presence of a catalyst to exchange the alkoxy group. masterorganicchemistry.com This method can be catalyzed by acids, bases, or enzymes. masterorganicchemistry.com
Base-catalyzed transesterification offers a different catalytic approach. For the synthesis of the related compound allyl-3-cyclohexylpropionate, 3-cyclohexylpropionic acid methylester was transesterified with allyl alcohol using calcium carbonate (CaCO₃) as a catalyst. perfumerflavorist.comperfumerflavorist.com In this process, the reaction equilibrium was shifted by removing the resulting methanol (B129727) as a cyclohexane-methanol azeotrope. perfumerflavorist.comperfumerflavorist.com The reaction was heated to its boiling point of 82-88°C, and a five-molar excess of allyl alcohol was used to favor product formation. perfumerflavorist.com The use of calcium carbonate, a mild base, can be advantageous in certain applications. The use of waste shells, which are primarily composed of calcium carbonate, has been explored as a cost-effective and environmentally friendly source for catalysts in biodiesel production via transesterification. mdpi.com
Organotin compounds are effective catalysts for transesterification reactions. google.comgoogle.com A production technique for allyl cyclohexyl propionate involves the transesterification of cyclohexylpropionic acid methyl ester with allyl alcohol (referred to as vinyl carbinol) using an organotin catalyst. google.com This method has been shown to achieve yields exceeding 90%. google.com
The advantages of using organotin catalysts, which are near-neutral, include a significant reduction in side reactions and the avoidance of equipment corrosion often associated with strong acid catalysts. google.com Examples of organotin catalysts include dibutyl tin oxide, dibutyl tin acetate (B1210297), and tetrabutyl tin. google.com The reaction temperature is typically controlled between 80°C and 160°C for 6 to 30 hours. google.com To prevent the polymerization of allyl alcohol, an inhibitor like MEHQ (hydroquinone monomethyl ether) is often added. google.com
Table 3: Organotin-Catalyzed Transesterification of Cyclohexylpropionic Acid Methyl Ester
| Catalyst Type | Temperature | Reaction Time | Yield | Key Advantages |
|---|
Enzymatic methods, particularly using lipases, provide a highly selective and mild alternative for transesterification. mdpi.comnih.gov These biocatalysts can be used in the kinetic resolution of racemic allyl alcohols. mdpi.com In a model reaction, Lecitase™ Ultra, an immobilized lipase (B570770), was used to catalyze the transesterification of racemic (E)-4-phenylbut-3-en-2-ol with vinyl propionate as the acyl donor. mdpi.com The reaction, carried out in diisopropyl ether, demonstrated high enantioselectivity. mdpi.com
Another study employed lipase B from Candida antarctica for the kinetic resolution of racemic hydroxylactones via transesterification with vinyl propionate. nih.gov These enzymatic processes highlight a sophisticated approach to producing specific, optically active allyl esters under gentle reaction conditions. nih.govresearchgate.net
Table 4: Mentioned Chemical Compounds
| Compound Name | Formula | Role/Type |
|---|---|---|
| This compound | C₆H₁₀O₂ | Target Product |
| Propionic Acid | C₃H₆O₂ | Reactant |
| Allyl Alcohol | C₃H₆O | Reactant |
| Sulfuric Acid | H₂SO₄ | Catalyst |
| p-Toluenesulfonic acid | C₇H₈O₃S | Catalyst |
| Water | H₂O | Byproduct |
| Benzene | C₆H₆ | Solvent |
| Toluene | C₇H₈ | Solvent |
| Hexane | C₆H₁₄ | Solvent |
| Allyl cyclohexylpropionate | C₁₂H₂₀O₂ | Related Ester |
| Methanol | CH₄O | Byproduct |
| Calcium Carbonate | CaCO₃ | Catalyst |
| 3-Cyclohexylpropionic acid methylester | C₁₀H₁₈O₂ | Reactant |
| Cyclohexane | C₆H₁₂ | Solvent |
| Dibutyl tin oxide | C₈H₁₈OSn | Catalyst |
| Dibutyl tin acetate | C₁₂H₂₄O₄Sn | Catalyst |
| Tetrabutyl tin | C₁₆H₃₆Sn | Catalyst |
| Hydroquinone monomethyl ether (MEHQ) | C₇H₈O₂ | Inhibitor |
| Vinyl Propionate | C₅H₈O₂ | Acyl Donor |
| Lecitase™ Ultra | N/A | Enzyme (Biocatalyst) |
| Candida antarctica lipase B | N/A | Enzyme (Biocatalyst) |
| Diisopropyl ether | C₆H₁₄O | Solvent |
Enzymatic Transesterification
Lipase-Mediated Kinetic Resolution
Enzymatic kinetic resolution (EKR) is a prominent technique for the separation of enantiomers from a racemic mixture, relying on the differential reaction rates of enantiomers with an enzyme catalyst. mdpi.comamazonaws.com In the context of this compound precursors, lipase-mediated hydrolysis of racemic allyl esters is a key strategy. This process typically involves the enantioselective hydrolysis of a racemic ester to yield an enantiomerically enriched alcohol and the corresponding unreacted ester enantiomer. semanticscholar.org
A notable example is the kinetic resolution of racemic allyl esters of (E)-4-phenylbut-3-en-2-ol, where the hydrolysis of the propionate ester (4b) was compared to the acetate ester (4a). semanticscholar.org The reaction, catalyzed by the lipase Lecitase® Ultra, selectively hydrolyzes one enantiomer, affording (+)-(R)-alcohol and leaving the unreacted (−)-(S)-ester. semanticscholar.org Research indicates that the hydrolysis of the propionate derivative proceeds with greater enantioselectivity compared to the acetate. semanticscholar.org The efficiency of this resolution is highly dependent on reaction conditions, particularly temperature. The highest enantioselectivity for the hydrolysis of the propionate was achieved at 30°C. semanticscholar.org
Table 1: Effect of Temperature on Lecitase® Ultra-Catalyzed Hydrolysis of (E)-4-phenylbut-3-en-2-ol Propionate Data sourced from a 2018 study on the kinetic resolution of allyl esters. semanticscholar.org
| Temperature (°C) | Enantiomeric Excess (ee) of (R)-Alcohol (%) | Enantiomeric Excess (ee) of unreacted (S)-Propionate (%) | Enantioselectivity (E) |
|---|---|---|---|
| 20 | 99 | 15-28 | 23 |
| 30 | 93-96 | 20-32 | 38 |
| 40 | 80-88 | 5-11 | 12 |
Chiral Selectivity in Biocatalytic Processes
The chiral selectivity of biocatalysts is fundamental to modern asymmetric synthesis, enabling the production of single-enantiomer compounds that are crucial as building blocks for pharmaceuticals and other biologically active molecules. mdpi.com Lipases, in particular from sources such as Candida antarctica, Candida rugosa, and Pseudomonas, are widely employed for the synthesis of enantiomerically enriched alcohols through either transesterification of alcohols or hydrolysis of their corresponding esters. mdpi.comsemanticscholar.orgmdpi.com The choice of the acyl donor in transesterification reactions can influence selectivity; for instance, vinyl propionate has been used as an acyl donor in the resolution of certain allyl alcohols. mdpi.com
A more advanced strategy is dynamic kinetic resolution (DKR), which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer. This approach can theoretically achieve a 100% yield of the desired chiral product. A documented DKR process for allylic alcohols involves a dual-catalyst system comprising a lipase for the resolution step and a ruthenium complex to facilitate the racemization of the unreacted alcohol enantiomer. nih.gov This combination allows for the transformation of racemic allylic alcohols into allylic esters of high optical purity in yields exceeding 80%. nih.gov
Alternative Synthetic Pathways
Beyond biocatalysis, several other synthetic routes are employed to produce this compound and its derivatives, utilizing methods such as phase-transfer catalysis, carbonylation reactions, hydrogenation, and oxidative addition.
Phase-Transfer Catalysis in this compound Derivatives Synthesis
Phase-Transfer Catalysis (PTC) is a powerful methodology for facilitating reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. crdeepjournal.orgptfarm.pl The technique eliminates the need for expensive, anhydrous solvents and strong, hazardous bases. ptfarm.pl The process relies on a phase-transfer catalyst, which transports a nucleophilic anion from the aqueous phase into the organic phase where it can react with the organic-soluble substrate. crdeepjournal.org
This method is applicable to the synthesis of allyl ester derivatives. For example, 3,3-dimethyl-allyl ester can be prepared by reacting 3,3-dimethyl-allyl halide with an alkaline salt of a carboxylic acid in an aqueous solution in the presence of a PTC catalyst. google.com The resulting ester can then be hydrolyzed to yield the corresponding alcohol. google.com This approach has also been used in the solvent-free synthesis of other complex propionate derivatives, such as ((pyridinyloxy)phenoxy) propionates. google.com
Table 2: Common Phase-Transfer Catalysts Data sourced from patents and scientific literature. google.comnih.gov
| Catalyst Type | Examples |
|---|---|
| Quaternary Ammonium Salt | Tetrabutylammonium Bromide (TBAB), Tetrabutylammonium Iodide, Trimethylbenzylammonium Chloride, Trioctylmethylammonium Chloride |
| Phosphonium Salt | Tetrabutylphosphonium Bromide |
| Crown Ether | 18-Crown-6 |
Carbonylation Reactions Leading to Propionate Derivatives
Carbonylation reactions involve the introduction of a carbon monoxide (CO) molecule into an organic or inorganic substrate and are fundamental to industrial chemistry for producing carboxylic acids and esters. wikipedia.orgunipr.it Propionic acid and its esters can be synthesized via hydrocarboxylation or hydroesterification reactions. wikipedia.org The hydrocarboxylation of ethylene, for instance, uses a nickel carbonyl catalyst to produce propionic acid. wikipedia.org
A more direct route to propionic acid involves the carbonylation of ethanol (B145695) or its derivatives, such as ethyl propionate. google.comgoogle.com These processes are typically catalyzed by rhodium or iridium complexes and require a promoter, such as iodoethane, to achieve high reaction rates under specific temperature and pressure conditions. google.comgoogle.com
Table 3: Catalytic Systems for Propionic Acid Synthesis via Carbonylation Data sourced from patents describing the carbonylation of ethanol/ethyl propionate. google.comgoogle.com
| Primary Catalyst | Promoter / Co-catalyst | Temperature Range (°C) | Pressure Range (MPa) |
|---|---|---|---|
| Rhodium Iodide | Iodoethane, Manganese Iodide, Sodium Iodide | 190 | 3.0 |
| Iridium Acetate | Iodoethane, Ruthenium Iodide, Lithium Iodide | 195 | 3.0 |
| Rhodium or Iridium Complex | Iodoethane | 140 - 220 | 2.0 - 8.0 |
Hydrogenation of Precursor Compounds
Hydrogenation is a chemical reaction that adds hydrogen, usually to unsaturated bonds like double or triple bonds, often using a metal catalyst. This method is employed in the synthesis of propionate derivatives where the precursor molecule contains a site of unsaturation that needs to be reduced.
A clear example is the synthesis of allyl cyclohexyl propionate. scentree.coscentree.co The process begins with a precursor, cinnamic acid or its ester, which contains a phenyl ring and an adjacent double bond. The first step is the catalytic hydrogenation of this precursor to form cyclohexyl propionic acid or its ester. scentree.cogoogle.com This reaction saturates both the aromatic ring and the alkene double bond. The resulting saturated acid is then esterified with allyl alcohol to yield the final product, allyl cyclohexyl propionate. scentree.coscentree.co
Table 4: Catalysts and Conditions for Hydrogenation of Propionate Precursors Data sourced from patents and chemical databases. scentree.coscentree.cogoogle.com
| Precursor | Catalyst | Conditions | Product of Hydrogenation |
|---|---|---|---|
| Cinnamic Acid | Palladium | High Temperature (>200°C) | Cyclohexyl Propionic Acid |
| Methyl Cinnamate | Raney's Nickel | 60-140°C, 0.2-10 MPa | Methyl Cyclohexylpropionate |
| Propargyl Esters | Rhodium complexes (e.g., [Rh(dppb)(NBD)]BF₄) | Homogeneous hydrogenation | Allyl Esters |
Oxidative Addition Routes involving Allylic Halides and Metal Complexes
Oxidative addition is a fundamental reaction in organometallic chemistry where an allylic halide adds to a low-valent metal center, leading to an increase in both the oxidation state and coordination number of the metal. This reaction is a common method for generating η³-allyl metal complexes, which are versatile intermediates in organic synthesis. wikipedia.org
The reaction of an allylic halide, such as allyl chloride, with a metal complex can proceed readily. For example, allyl chloride reacts with tetracarbonylnickel(0) to form a dimeric nickel-allyl complex, [Ni₂(μ-Cl)₂(η³-C₃H₅)₂]. wikipedia.org Similarly, oxidative addition of allylic chlorides to iridium(I) complexes of the type trans-[IrCl(CO)L₂] (where L is a phosphine (B1218219) or arsine ligand) yields octahedral iridium(III)-allyl adducts. rsc.org This pathway has also been demonstrated with ruthenium(II) and palladium(0) complexes. science.govresearchgate.net These organometallic allyl intermediates can then undergo subsequent reactions, such as nucleophilic attack, to form the desired final organic product.
Chemical Reactivity and Reaction Mechanisms of Allyl Propionate
Radical Reactions
The presence of the allyl group in allyl propionate (B1217596) dictates much of its reactivity, particularly in the realm of radical chemistry.
The addition of ethyl radicals to the double bond of the allyl group in allyl propionate has been studied in the gas phase. rsc.orgrsc.org In experiments involving the photolysis of diethyl ketone in the presence of this compound, ethyl radicals are generated and subsequently add to the terminal carbon of the allyl double bond. rsc.org This addition is followed by a dismutation of the resulting adduct radical. rsc.orgrsc.org The activation energy for the addition of the ethyl radical to this compound is similar to that for allyl acetate (B1210297) and allyl alcohol. rsc.org
A proposed mechanism for the interaction of ethyl radicals with this compound involves the following steps rsc.org:
Addition: CH₃CH₂• + CH₂=CHCH₂OOCCH₂CH₃ → CH₃CH₂CH₂ĊHCH₂OOCCH₂CH₃
Dismutation: CH₃CH₂CH₂ĊHCH₂OOCCH₂CH₃ → CH₃CH₂CH₂CH=CH₂ + •OOCCH₂CH₃
The rate constants for these reactions have been determined, providing insight into the kinetics of this radical process. rsc.org
Allyl monomers, including this compound, are known to polymerize with difficulty, typically yielding low molecular weight polymers or oligomers. researchgate.netresearchgate.net This is primarily due to a process called degradative chain transfer to the monomer. researchgate.netresearchgate.net In this process, a growing polymer radical abstracts a hydrogen atom from the allylic position of the monomer. This results in the formation of a resonance-stabilized allyl radical that is less reactive and has a reduced tendency to initiate a new polymer chain, effectively terminating the kinetic chain. researchgate.netresearchgate.net
The polymerization of allyl compounds is characterized by both degradative and effective chain transfer. researchgate.netscribd.com The balance between these two pathways is influenced by the structure of the monomer. researchgate.net For this compound, a significant portion of the chain transfer is degradative. scribd.com The sensitivity of this chain transfer process to the electronic properties of the functional groups in a series of allyl monomers has been noted. tandfonline.com
The table below summarizes chain transfer data for the bulk polymerization of several allyl compounds at 80°C. scribd.com
Interactive Data Table: Chain Transfer in Allyl Compound Polymerization
| Monomer | Catalyst | [dM/dC]₀ | DP | kD / (kD + kT) |
|---|---|---|---|---|
| Allyl acetate | BP | 30.2 | 12.3 | 0.764 |
| This compound | BP | 34.4 | 10.3 | 0.566 |
| Allyl ethyl carbonate | BP | 31.2 | 14.3 | 0.862 |
| Allyl trimethylacetate | BP | 21.8 | 5.4 | 0.458 |
| Allyl laurate | CBP | 56 | 7.1 | 0.245 |
| Allyl benzoate | CBP | 103 | 9.3 | 0.177 |
| Allyl chloroacetate | BP | 108 | 8.0 | 0.145 |
| Allyl chloride | BP | 46.5 | 8.6 | 0.355 |
| Allyl ethyl ether | CBP | 6.3 | 4.0 | 0.971 |
BP = Benzoyl peroxide; CBP = o,o'-dichlorobenzoylperoxide
The photolysis of this compound can be initiated by ultraviolet radiation. rsc.orgrsc.org Studies have examined the photolysis of gaseous mixtures of diethyl ketone and this compound using 3130 Å radiation at temperatures between 79 and 162°C. rsc.orgrsc.org In this system, the photolysis of diethyl ketone generates ethyl radicals, which then react with this compound as described in section 3.1.1. rsc.org Direct photolysis of this compound itself was not observed under certain experimental conditions where mixtures with nitrogen were irradiated with germicidal lamps. conicet.gov.ar
Chain Transfer in Radical Polymerization
Rearrangement Reactions
Beyond radical reactions, this compound is a substrate for elegant and synthetically powerful rearrangement reactions.
The Ireland-Claisen rearrangement is a notable reaction that converts allyl esters, like this compound, into γ,δ-unsaturated carboxylic acids. beilstein-journals.orgorganic-chemistry.orgwikipedia.org This researchgate.netresearchgate.net-sigmatropic rearrangement proceeds through a silyl (B83357) ketene (B1206846) acetal (B89532) intermediate, which is generated in situ by deprotonating the allyl ester with a strong base and then trapping the resulting enolate with a silylating agent, such as chlorotrimethylsilane. beilstein-journals.orgorganic-chemistry.orgwikipedia.org
The general pathway for the Ireland-Claisen rearrangement of this compound is as follows:
Deprotonation of this compound with a strong base (e.g., lithium diisopropylamide or triethylamine) to form an enolate. beilstein-journals.orgwikipedia.org
Trapping of the enolate with a silyl halide (e.g., Me₃SiCl or t-BuMe₂SiOTf) to form a silyl ketene acetal. beilstein-journals.org
researchgate.netresearchgate.net-Sigmatropic rearrangement of the silyl ketene acetal. beilstein-journals.orgorganic-chemistry.org
Hydrolysis of the resulting silyl ester to yield the final γ,δ-unsaturated carboxylic acid, 2-methylpent-4-enoic acid. beilstein-journals.org
The reaction conditions, such as the base, silylating agent, and temperature, can influence the yield of the rearrangement product. beilstein-journals.org For example, the rearrangement of this compound with triethylamine (B128534) and Me₃SiOTf afforded 2-methylpent-4-enoic acid in 75% yield at room temperature, but the yield dropped significantly at 40°C. beilstein-journals.org
The Ireland-Claisen rearrangement is renowned for its high degree of stereoselectivity. organic-chemistry.orgacs.org The geometry of the intermediate silyl ketene acetal (E or Z) dictates the relative stereochemistry of the newly formed stereocenters in the product. wikipedia.org The choice of solvent and reaction conditions can be used to control the enolate geometry. organic-chemistry.org For instance, using a chelated-controlled approach with β-hydroxy allyl esters can direct the stereochemical outcome of the rearrangement. acs.org Asymmetric versions of the ester-enolate Claisen rearrangement have been developed using chiral auxiliaries or chiral ligands to achieve high diastereoselectivity and enantioselectivity. acs.orgbeilstein-journals.org While specific stereoselective studies on this compound itself are part of the broader research on allyl esters, the principles apply directly. acs.orgredalyc.org For example, the rearrangement of α-substituted glycine (B1666218) allylic esters can produce amino acids with quaternary stereocenters with excellent diastereo- and enantioselectivity. acs.org
Claisen Rearrangement Pathways involving Allyl Vinyl Ethers and Enolates
Stereoselective Aspects of Claisen Rearrangements
Hydrolytic Processes
This compound, as an ester, is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield propionic acid and allyl alcohol. This process can be catalyzed by enzymes or by acid or base.
Enzymatic Hydrolysis by Esterases and Lipases
Esterases and lipases are widely used biocatalysts for the hydrolysis of esters. nih.gov These enzymes are valued for their high selectivity, including chemo-, regio-, and enantioselectivity, and their ability to function under mild reaction conditions. beilstein-journals.org Lipases, such as those from Candida antarctica (CALB), Candida rugosa, and various microbial sources, as well as pig liver esterase (PLE), are known to effectively hydrolyze a variety of esters, including allyl esters. nih.govresearchgate.netbiocompare.com
The mechanism of lipase-catalyzed hydrolysis generally follows a Michaelis-Menten kinetic model, involving the formation of an enzyme-substrate complex. nih.gov The active site of these enzymes, typically a serine hydrolase, attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate, which then breaks down to release the alcohol and the acylated enzyme. The final step is the hydrolysis of the acylated enzyme to release the carboxylic acid and regenerate the free enzyme.
Enzymatic hydrolysis is a key method for the kinetic resolution of racemic mixtures of chiral esters. wikipedia.org In the case of a racemic allyl ester, one enantiomer may be hydrolyzed at a much faster rate than the other, allowing for the separation of the unreacted ester and the alcohol product, both in high enantiomeric purity. mdpi.com
A study on the kinetic resolution of (E)-4-phenylbut-3-en-2-yl propionate, a model compound for an this compound derivative, was conducted using Lecitase® Ultra, a commercially available lipase (B570770). mdpi.com The hydrolysis yielded (+)-(R)-alcohol and the unreacted (-)-(S)-ester. The hydrolysis of the propionate ester proceeded with higher enantioselectivity than the corresponding acetate ester. mdpi.com At 30 °C, the hydrolysis of the propionate derivative showed the highest enantioselectivity (E = 38). mdpi.com Using lipase B from Candida antarctica (CALB), a good resolution was achieved in 2 hours, yielding the alcohol with 92% enantiomeric excess (ee) and the unreacted propionate with 85% ee, at a conversion of 57% and with high enantioselectivity (E = 65). mdpi.com
Several factors can influence the rate and selectivity of enzymatic hydrolysis.
Structural Features: The structure of the ester, both the acyl and the alcohol moiety, significantly impacts the reaction. In the kinetic resolution of (E)-4-phenylbut-3-en-2-yl esters, the propionate was found to be a better substrate for achieving high enantioselectivity of the alcohol product compared to the acetate. mdpi.com This highlights the influence of the acyl group length.
Solvent: The choice of solvent is critical, especially in reactions involving hydrophobic substrates and enzymes. Often, a co-solvent like acetone (B3395972) is used to dissolve the substrate in the aqueous buffer solution where the enzyme is active. mdpi.com The presence of organic solvents can also influence enzyme conformation and, consequently, its activity and selectivity. nih.gov
Enzyme Immobilization: Immobilizing the enzyme on a solid support can enhance its stability, activity, and allow for easier recovery and reuse. For example, Lecitase™ Ultra immobilized on cyanogen (B1215507) bromide-activated agarose (B213101) showed significantly higher activity and enantioselectivity compared to the free enzyme. dntb.gov.ua
Below is a table summarizing the results of the kinetic resolution of a model this compound derivative catalyzed by Lecitase® Ultra at different temperatures. mdpi.com
| Temperature (°C) | Time (h) | Conversion (%) | ee_s (%) (Unreacted Ester) | ee_p (%) (Alcohol Product) | Enantioselectivity (E) |
| 20 | 144 | 24 | 32 | 93 | 29 |
| 30 | 24 | 5 | 5 | 97 | 38 |
| 40 | 144 | 22 | 29 | 88 | 21 |
Kinetic Resolution via Hydrolysis
Acid/Base Catalyzed Hydrolysis
This compound can be hydrolyzed under either acidic or basic conditions. The mechanisms for these processes are well-established for esters in general.
Acid-Catalyzed Hydrolysis: This reaction is reversible and typically requires heating with a dilute strong acid, such as hydrochloric or sulfuric acid, in the presence of excess water to drive the equilibrium towards the products. industrialchemicals.gov.au The mechanism involves the following steps:
Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst (e.g., H₃O⁺), which increases the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the attacking water moiety to the oxygen of the original allyl alcohol group, converting it into a better leaving group.
Elimination: The carbonyl double bond reforms, leading to the elimination of allyl alcohol as the leaving group.
Deprotonation: The resulting protonated propionic acid is deprotonated by a water molecule to yield propionic acid and regenerate the acid catalyst.
Base-Catalyzed Hydrolysis (Saponification): This process is effectively irreversible and is typically carried out by heating the ester with a strong base, such as sodium hydroxide (B78521). nsf.gov The irreversibility stems from the final deprotonation step. The mechanism proceeds as follows:
Nucleophilic Attack: A hydroxide ion directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.
Elimination: The carbonyl double bond reforms, and the allyloxide ion (CH₂=CHCH₂O⁻) is eliminated as the leaving group.
Polymerization and Copolymerization
This compound can undergo polymerization and copolymerization reactions via its allyl group. However, the polymerization of allylic monomers through free-radical mechanisms is often characterized by low polymerization rates and results in polymers with low molecular weight. researchgate.net This is primarily due to a significant side reaction known as degradative chain transfer, where a hydrogen atom is abstracted from the allylic position of the monomer by a propagating radical. This creates a resonance-stabilized allylic radical that is less reactive and less likely to initiate a new polymer chain, thus terminating the kinetic chain. researchgate.net
Despite this, this compound has been successfully copolymerized with other monomers. For instance, the terpolymerization of this compound with styrene (B11656) and maleic anhydride (B1165640) has been studied. tandfonline.comresearchgate.net These reactions are typically initiated by a free-radical initiator like 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide. tandfonline.comresearchgate.net
In a study of the terpolymerization of maleic anhydride (MA), styrene (S), and this compound (AP), the reaction was carried out in methyl ethyl ketone at 70 °C. tandfonline.com The resulting MA-S-AP terpolymers were characterized, and their properties were compared to other terpolymers containing different third monomers. It was noted that maleic anhydride generally forms copolymers in a 1:1 alternating sequence with donor monomers like styrene. tandfonline.com
Another study focused on the kinetics of the radical terpolymerization of allyl acetate (a similar monomer) with styrene and maleic anhydride. It was found that when the donor (styrene) and acceptor (maleic anhydride) monomers were in equimolar amounts or in excess, the degradative chain transfer to the allylic monomer was suppressed. researchgate.net However, when the allylic monomer was in excess, the polymerization process exhibited the characteristic "allylic" nature of slow rates and low molecular weight products. researchgate.net
The reactivity of this compound in copolymerization is also influenced by the nature of the comonomers. The order of increasing effective chain transfer (which leads to continued polymerization) in a series of allyl esters is acetate < propionate < trimethylacetate. researchgate.net This indicates that the structure of the acyl group has a subtle but noticeable effect on the polymerization kinetics.
Free Radical Polymerization Kinetics
The free-radical polymerization of allyl esters, including this compound, is known to produce polymers with a relatively low degree of polymerization. kyoto-u.ac.jpresearchgate.net This outcome is primarily attributed to a process known as degradative chain transfer. kyoto-u.ac.jpresearchgate.net
In this process, a growing polymer chain radical abstracts a hydrogen atom from the allylic position of a monomer molecule. This transfer results in the formation of a stable, resonance-stabilized allylic radical. researchgate.netscribd.com This new radical has significantly lower reactivity and is less likely to initiate a new polymer chain, effectively slowing down or terminating the polymerization process. kyoto-u.ac.jpscribd.com This phenomenon is a key characteristic of allyl monomer polymerization. researchgate.net
Studies have shown that the rate of monomer consumption during the benzoyl peroxide-catalyzed bulk polymerization of allyl esters is a linear function of the peroxide decomposition. kyoto-u.ac.jp However, the ratio of monomer consumed to catalyst decomposed can vary with the initial concentration of the initiator, an observation not fully explained by early kinetic models. kyoto-u.ac.jp
Kinetic studies distinguish between two types of chain transfer:
Degradative Chain Transfer : Produces stabilized radicals with low reactivity, hindering polymerization. kyoto-u.ac.jpscribd.com
Effective Chain Transfer : Results in radicals that are still capable of reacting with the monomer and propagating the chain. kyoto-u.ac.jpresearchgate.net
Research on the terpolymerization of systems including this compound, such as with maleic anhydride and methyl methacrylate, has been conducted to understand these complex reaction kinetics further. doaj.org These studies help to elucidate the reaction mechanisms, which can be close to the binary copolymerization of a monomer-complex with a free monomer. doaj.org
Cross-linking Polymerization
This compound can be incorporated into cross-linked polymer networks. One notable example involves the synthesis of a terpolymer from maleic anhydride, this compound, and styrene. researchgate.nettubitak.gov.trtubitak.gov.tr This terpolymer can then be modified, for instance with glycerin, to create a cross-linked functional polymer sorbent. tubitak.gov.trtubitak.gov.tr
The resulting material possesses a network structure containing various functional groups, including carboxylic acid, ester, carbonyl, and hydroxyl groups. tubitak.gov.trtubitak.gov.tr These functional groups make the cross-linked polymer effective as a sorbent for capturing metal ions from aqueous solutions. researchgate.nettubitak.gov.tr The sorption capabilities of these materials have been studied for ions such as Cu²⁺ and UO₂²⁺. researchgate.nettubitak.gov.tr The binding of metal ions is often achieved through complexation with the carboxylic acid groups originating from the maleic acid units in the polymer backbone. researchgate.net
Oligomerization Studies
The polymerization of allyl monomers, including this compound, typically results in the formation of low molecular weight polymers, often classified as oligomers. This is a direct consequence of the previously discussed degradative chain transfer, which limits the growth of long polymer chains. kyoto-u.ac.jpresearchgate.net The stabilized allylic radical formed during this transfer is inefficient at reinitiating polymerization, leading to the predominance of shorter chains. scribd.com Therefore, studies on the polymerization of this compound are often inherently studies of its oligomerization.
Transition Metal-Catalyzed Transformations
The allyl group in this compound is not only active in polymerization but also serves as a useful protecting group in organic synthesis, which can be removed through transition metal catalysis.
The removal of an allyl group from an ester is a crucial transformation in multi-step organic synthesis. While palladium- and ruthenium-based catalysts are traditionally used, recent developments have focused on more economical and environmentally friendly first-row transition metals like cobalt. organic-chemistry.orgresearchgate.net
An efficient method for the deprotection of allyl carboxylic esters, including substrates like this compound, has been developed using a cobalt-based catalytic system. organic-chemistry.orgacs.orgnih.gov This system typically consists of a Co(II) salt, an oxidant such as tert-butyl hydroperoxide (TBHP), and a hydrogen donor like 1,1,3,3-tetramethyldisiloxane (B107390) ((Me₂SiH)₂O). organic-chemistry.orgacs.org The reaction proceeds under mild conditions with high chemoselectivity and functional group tolerance. organic-chemistry.orgacs.orgacs.org
The proposed mechanism for this transformation is a Hydrogen Atom Transfer (HAT) process. organic-chemistry.orgacs.org The key steps are:
Oxidation of the Co(II) catalyst to a Co(III) species by the oxidant. acs.org
Reaction with the silane (B1218182) hydrogen donor to form a Co(III)-hydride complex. acs.org
Insertion of the alkene part of the allyl ester into the Co(III)-H bond, which forms a key cobalt-alkyl intermediate. acs.org
This intermediate proceeds through a six-membered cyclic transition state to release propylene (B89431) and a cobalt carboxylate species, effectively cleaving the allyl group. organic-chemistry.orgacs.org
Mechanistic studies using deuterated reagents confirmed the formation of deuterated propylene, supporting the HAT pathway and ruling out a simple hydrolysis mechanism. organic-chemistry.orgacs.org This cobalt-catalyzed method has been successfully applied to a wide range of substrates, including derivatives of pharmaceuticals. organic-chemistry.org
Table 1: Cobalt-Catalyzed Deallylation of Various Allyl Esters Reaction conditions involved using a Co(II) catalyst, TBHP as an oxidant, and (Me₂SiH)₂O as a hydrogen donor in ethanol (B145695) at room temperature.
| Entry | Substrate (Allyl Ester) | Product (Carboxylic Acid) | Yield (%) |
| 1 | Allyl 3-methylbenzoate | 3-Methylbenzoic acid | 92 |
| 2 | Allyl 4-methoxybenzoate | 4-Methoxybenzoic acid | 93 |
| 3 | Allyl 4-chlorobenzoate | 4-Chlorobenzoic acid | 85 |
| 4 | Allyl 4-phenylbenzoate | 4-Phenylbenzoic acid | 87 |
| 5 | Allyl 1-naphthoate | 1-Naphthoic acid | 94 |
| 6 | Allyl 2-naphthoate | 2-Naphthoic acid | 88 |
| Data sourced from Organic Letters, 2021, 23, 8460-8464. acs.org |
Deprotection of Allyl Esters
Palladium-Catalyzed Reductive Cleavage
The deprotection of allyl esters, including this compound, can be achieved under mild conditions using catalytic amounts of palladium(0) complexes. acsgcipr.orgajol.info This reaction is significant in synthetic chemistry, particularly for molecules that are sensitive to harsher deprotection methods like aqueous hydrolysis. acsgcipr.org
The generally accepted mechanism for this transformation involves several key steps. acsgcipr.orgnih.gov Initially, the allyl ester undergoes oxidative addition to a Pd(0) species. nih.gov This forms a π-allylpalladium intermediate, with the propionate anion coordinating to the metal center. acsgcipr.orgnih.gov This intermediate can then react with a nucleophile, which acts as an allyl group scavenger, to regenerate the palladium catalyst and release the deprotected carboxylic acid. acsgcipr.orgajol.info Common nucleophiles used for this purpose include formic acid, sodium borohydride, and various amines. ajol.infoacs.org
The mechanism can be summarized as follows:
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-oxygen bond of the allyl ester, forming a (π-allyl)palladium(II) complex. nih.gov
Nucleophilic Attack: A nucleophile attacks the allyl group of the palladium complex. acsgcipr.org
Reductive Elimination: The product is formed, and the Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle. researchgate.net
Research has shown that the choice of phosphine (B1218219) ligands on the palladium catalyst can influence the stereochemistry and efficiency of the reaction. For instance, certain MOP ligands have been found to be highly enantioselective in the asymmetric reduction of allylic esters. researchgate.net The rate of syn-anti isomerization of the π-allylpalladium intermediates, which can be affected by these ligands, is a critical factor in determining the enantioselectivity of the final product. researchgate.net
Table 1: Key Features of Palladium-Catalyzed Reductive Cleavage of Allyl Esters
| Feature | Description |
| Catalyst | Typically a Palladium(0) complex. acsgcipr.org |
| Reaction Conditions | Mild, often at room temperature. acsgcipr.orgajol.info |
| Mechanism | Involves oxidative addition, formation of a π-allylpalladium intermediate, and reductive elimination. acsgcipr.orgnih.govresearchgate.net |
| Significance | Useful for deprotection of sensitive molecules. acsgcipr.org |
Allylation and Crotylation Reactions
Allylation is a chemical reaction that involves the addition of an allyl group to a substrate. wikipedia.org this compound can serve as a source of the allyl group in such reactions. These reactions are fundamental in organic synthesis for forming carbon-carbon bonds and constructing complex molecules, including polyketide natural products. rsc.orgnih.gov
Crotylation is a specific type of allylation using a crotyl group (a methyl-substituted allyl group). These reactions are particularly important for the synthesis of polypropionate structures, which are common motifs in many natural products. acs.orgwikipedia.org The stereochemical outcome of crotylation reactions is highly dependent on the geometry (E or Z) of the crotylating agent and the reaction conditions, often proceeding through a closed, chair-like Zimmerman-Traxler transition state. rsc.org
Lewis acid-promoted allylation and crotylation of aldehydes are extensively studied methods for creating stereochemically defined homoallylic alcohols. acs.org In these reactions, an allylating reagent, which can be derived from an allyl ester like this compound, adds to a carbonyl group. The stereoselectivity of these additions can be controlled by the chirality of the substrate, the reagent, or a catalyst. acs.org For example, the use of chiral silane reagents in the presence of a Lewis acid like titanium tetrachloride allows for highly diastereoselective crotylation reactions. acs.org
Table 2: Comparison of Allylation and Crotylation Reactions
| Reaction | Description | Key Application | Stereochemical Control |
| Allylation | Addition of an allyl group to a substrate. wikipedia.org | Carbon-carbon bond formation. nih.gov | Can be controlled by chiral substrates, reagents, or catalysts. acs.org |
| Crotylation | Addition of a crotyl group to a substrate. | Synthesis of polypropionate structures. acs.orgwikipedia.org | Highly dependent on the geometry of the crotylating agent. rsc.org |
Role of Allyl Ligands in Organometallic Chemistry
The allyl group, derivable from this compound, is a versatile ligand in organometallic chemistry. ilpi.com It can coordinate to a metal center in two primary modes: as a monohapto (η¹) ligand or a trihapto (η³) ligand. ilpi.combritannica.com
Monohapto (η¹) Coordination: In this mode, the allyl group is bound to the metal through a single carbon atom, typically the methylene (B1212753) group, forming a sigma bond. wikipedia.org It is considered an X-type ligand, donating one electron in the neutral ligand model. wikipedia.org
Trihapto (η³) Coordination: Here, all three carbon atoms of the allyl group bond to the metal center. ilpi.comwikipedia.org This is the more common binding mode for allyl ligands. wikipedia.org The η³-allyl ligand is classified as an LX-type ligand, donating a total of three electrons in the neutral ligand model. wikipedia.org
The ability of the allyl ligand to switch between η¹ and η³ coordination modes is a key aspect of its reactivity in catalytic cycles. britannica.com This versatility is central to many transition-metal-catalyzed reactions. numberanalytics.com
Allyl complexes are crucial intermediates in a wide range of catalytic processes. numberanalytics.com For example, in palladium-catalyzed reactions, the formation of a (π-allyl)palladium complex is a frequent and pivotal step. nih.gov These complexes are often electrophilic and react with nucleophiles, a fundamental step in many synthetic transformations. wikipedia.org The reactivity of these complexes allows for the formation of new carbon-carbon and carbon-heteroatom bonds. numberanalytics.com
The synthesis of allyl complexes can be achieved through various methods, including the oxidative addition of an allylic substrate, such as this compound, to a low-valent metal center. ilpi.com The resulting allyl-metal complexes can then undergo a variety of reactions, including nucleophilic attack, electrophilic attack, and insertion reactions. ilpi.comnumberanalytics.com
Applications in Advanced Material Synthesis and Chemical Intermediates
Monomers for Polymer Science
The presence of a carbon-carbon double bond in its allyl group makes allyl propionate (B1217596) a suitable monomer for polymerization processes. vulcanchem.com While allyl monomers like allyl propionate tend to polymerize at a slower rate and often yield lower molecular weight polymers or oligomers, they are instrumental in creating polymers with specific functionalities.
This compound is utilized in the synthesis of specialty polymers and copolymers. These polymers are often designed for specific, high-value applications. For instance, copolymers of this compound have been explored for various material applications.
One notable example is the synthesis of an this compound-maleic anhydride-styrene terpolymer. researchgate.netizmirakademi.org This terpolymer can be further modified to create new materials with tailored properties. For instance, modification with glycerin produces a cross-linked functional polymer. researchgate.netizmirakademi.org Similarly, reacting the terpolymer with tri-ethanolamine results in a cross-linked polymer with a network structure containing carboxylic acid, carbonyl, hydroxyl, amine, and ester groups. researchgate.net
Copolymers incorporating this compound have also been investigated for applications such as demulsifiers for crude oil when copolymerized with polyoxyalkylene ethers of allyl alcohol and vinyl esters like vinyl propionate. google.com Furthermore, adhesive compositions have been prepared using an this compound-styrene-maleic anhydride (B1165640) ternary copolymer blended with epoxy resin, demonstrating its utility in creating robust bonding materials. asoiu.edu.azresearchgate.net
Table 1: Examples of this compound Copolymers and Their Applications
| Copolymer System | Modifying Agent/Cross-linker | Key Functional Groups in Modified Polymer | Application Area |
| This compound-maleic anhydride-styrene | Glycerin | Carboxylic acid, carbonyl, hydroxy, ester | Functional polymer sorbent |
| This compound-maleic anhydride-styrene | Tri-ethanolamine | Carboxylic acid, carbonyl, hydroxyl, amine, ester | Functional polymer sorbent |
| This compound and polyoxyalkylene ethers of allyl alcohol | Vinyl propionate | Ether, ester | Demulsifiers |
| This compound-styrene-maleic anhydride | ED-20 epoxy resin | Ester, epoxy | Adhesives |
This table provides a summary of various copolymer systems involving this compound and their resulting applications based on the provided search results.
A significant application of this compound-based polymers is in the creation of functional polymer sorbents for the removal of metal ions from aqueous solutions. The functional groups within these polymers, such as carboxylic acid, carbonyl, and hydroxyl groups, are capable of interacting with and binding metal ions. researchgate.netizmirakademi.orgresearchgate.net
Research has demonstrated the effectiveness of a cross-linked this compound-maleic anhydride-styrene terpolymer, modified with glycerin, as a sorbent for uranyl ions (UO22+). izmirakademi.orgtubitak.gov.tr The sorption capacity of this material is influenced by factors such as the pH of the solution, the amount of sorbent used, and the initial concentration of the uranyl ions. izmirakademi.orgtubitak.gov.tr Studies have shown that the sorption process for uranyl ions on this polymer can be described by both the Langmuir and Freundlich isotherm models. tubitak.gov.tr
Similarly, when the same terpolymer is modified with tri-ethanolamine, the resulting sorbent also shows a high capacity for adsorbing uranyl ions. researchgate.net The sodium salt of the maleic acid-allylpropionate-styrene terpolymer has also been effectively used for the recovery of copper ions from aqueous solutions, with the Langmuir isotherm model providing a good fit for the adsorption data. researchgate.net
Table 2: Sorption Capacities of this compound-Based Polymer Sorbents
| Sorbent | Target Ion | Maximum Sorption Capacity |
| Cross-linked this compound-maleic anhydride-styrene terpolymer (glycerin modified) | Uranyl (UO22+) | 1.63 mmol g-1 (440 mg g-1) izmirakademi.orgtubitak.gov.tr |
| Cross-linked maleic anhydride–this compound–styrene (B11656) terpolymer (tri-ethanolamine modified) | Uranyl (UO22+) | 2.5 mmol g-1 (675 mg g-1) researchgate.net |
| Sodium salt of maleic acid-allylpropionate-styrene terpolymer | Copper (Cu2+) | 0.71 g g-1 researchgate.net |
This table summarizes the reported maximum sorption capacities of different functional polymer sorbents derived from this compound for various metal ions.
Synthesis of Specialty Polymers and Copolymers
Intermediates in Organic Synthesis
The reactive nature of this compound makes it a valuable intermediate in organic synthesis, serving as a starting point for the construction of more complex molecules. vulcanchem.com
While direct research on this compound's role in synthesizing chiral synthons is not extensively detailed in the provided results, the broader context of using similar structures in stereocontrolled synthesis is relevant. For instance, the ester enolate Claisen rearrangement, a powerful tool in stereocontrolled synthesis, has been used with propionate esters to create chiral centers. redalyc.org This suggests the potential for this compound to be utilized in similar transformations to generate chiral building blocks, which are crucial in the synthesis of pharmaceuticals and other bioactive molecules.
This compound and related allyl compounds are instrumental as precursors for building complex molecular architectures. The allyl group can be readily appended to various molecular scaffolds and then undergo further reactions. acs.org For instance, catalytic allylic C–H alkylation allows for the direct formation of carbon-carbon bonds, creating intermediates that can participate in subsequent reactions like the Diels-Alder reaction to rapidly construct complex frameworks. acs.org The ability to use allyl groups in this manner highlights the potential of this compound as a precursor for generating intricate and functionally diverse molecules. acs.orgmdpi.com
The synthesis of allyl cyclohexyl propionate, a fragrance ingredient, often involves transesterification reactions where an allyl group is introduced. google.comgoogle.comperfumerflavorist.com This showcases the utility of allyl-containing compounds in building specific molecular targets.
Synthesis of Chiral Synthons
Research in Chemical Engineering and Process Development
In the field of chemical engineering, research involving this compound often focuses on separation processes and reaction optimization. For example, studies have investigated the vapor-liquid phase equilibrium of binary systems containing allyl alcohol with compounds like methyl propionate, which is crucial for designing efficient distillation processes. acs.org
Furthermore, research into the production of related allyl esters, such as allyl acetate (B1210297), provides insights into process development that could be applicable to this compound. google.com These studies often focus on optimizing reaction conditions, catalysts, and separation techniques to improve yield and efficiency. google.com The extractive distillation of mixtures like allyl alcohol and allyl acetate using entrainers such as n-butyl propionate has also been a subject of study to reduce energy costs in separation processes. researchgate.net
Analytical Methodologies in Research on Allyl Propionate
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of allyl propionate (B1217596), providing powerful tools for its separation and quantification.
Gas Chromatography (GC) for Reaction Monitoring and Product Analysis
Gas chromatography (GC) is a primary technique for the analysis of volatile compounds like allyl propionate. It is instrumental in monitoring the progress of chemical reactions and analyzing the final product mixture. In industrial processes, such as the production of allyl alcohol, GC is used to analyze intermediate process liquids and final products, detecting impurities like this compound. google.com The technique often employs a flame ionization detector (FID) for robust quantification. researchgate.net For detailed product analysis, GC is frequently coupled with mass spectrometry (GC-MS), which aids in the identification of various components in a reaction mixture. google.comnih.gov The retention of this compound in a GC system is characterized by its Kovats retention index, which varies depending on the polarity of the stationary phase used in the column. nih.govpherobase.com
Table 1: GC Parameters for this compound Analysis
| Parameter | Value/Description | Source |
|---|---|---|
| Typical Detector | Flame Ionization Detector (FID) | researchgate.net |
| Coupled Technique | Mass Spectrometry (MS) for product identification | google.comnih.gov |
| Kovats Retention Index (Standard non-polar) | 767, 774, 793, 796, 818, 770, 776, 777 | nih.gov |
| Kovats Retention Index (Semi-standard non-polar) | 738, 744 | nih.gov |
| Kovats Retention Index (Standard polar) | 1128, 1130, 1167 | nih.gov |
Liquid Chromatography (LC) in Complex Mixtures
For the analysis of this compound in complex matrices, particularly in biological or pharmaceutical samples, liquid chromatography (LC) is often the method of choice. sielc.comresearchgate.net High-performance liquid chromatography (HPLC) using a reverse-phase column can effectively separate this compound under simple mobile phase conditions, such as a mixture of acetonitrile (B52724), water, and an acid like phosphoric or formic acid. sielc.com This method is scalable and can be adapted for preparative separations to isolate impurities. sielc.com When dealing with complex mixtures containing a wide range of compounds, such as flavors and fragrances, specialized LC columns and methods are developed for efficient separation. nih.govresearchgate.net In the analysis of metabolites, where this compound may be present, LC coupled with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and specificity. jst.go.jpmdpi.com
Table 2: HPLC Conditions for this compound Separation
| Parameter | Description | Source |
|---|---|---|
| Technique | Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) | sielc.com |
| Column Type | Newcrom R1, Newcrom C18 | sielc.com |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid (or Formic Acid for MS compatibility) | sielc.com |
| Applications | Isolation of impurities, preparative separation, pharmacokinetics | sielc.com |
Chiral Chromatography for Enantiomeric Purity Assessment
In the context of asymmetric synthesis, determining the enantiomeric purity of products is critical. thieme-connect.de Chiral chromatography is the definitive method for separating enantiomers and assessing their purity. bgb-analytik.com For compounds structurally related to this compound, such as chiral alcohols and their corresponding esters, chiral gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC) are employed. mdpi.comnih.govnih.gov These techniques utilize chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to their separation. bgb-analytik.comelementlabsolutions.com The enantiomeric excess (ee) can then be accurately determined from the chromatogram. mdpi.comnih.gov The development of new and efficient CSPs is an ongoing area of research to improve the separation of a wide range of chiral compounds. nih.govresearchgate.net
Table 3: Principles of Chiral Chromatography for Enantiomeric Purity
| Concept | Description | Source |
|---|---|---|
| Enantiomeric Purity | A measure of the excess of one enantiomer over the other in a mixture. | thieme-connect.de |
| Chiral Stationary Phase (CSP) | A stationary phase in a chromatography column that is itself chiral and can form transient diastereomeric complexes with the enantiomers. | bgb-analytik.comelementlabsolutions.com |
| Separation Mechanism | The differential interaction between the enantiomers and the CSP leads to different retention times and thus separation. | bgb-analytik.com |
| Enantiomeric Excess (ee) Calculation | Determined from the relative peak areas of the separated enantiomers in the chromatogram. | mdpi.comnih.gov |
Advanced Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in this compound and related reaction components.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Intermediates and Products
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic molecules, including this compound and its reaction intermediates and products. researchgate.netnih.gov Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. rsc.orgcore.ac.uk The chemical shifts, splitting patterns (multiplicity), and integration of the signals in an ¹H NMR spectrum, along with the chemical shifts in a ¹³C NMR spectrum, allow for the unambiguous assignment of the molecular structure. rsc.orgphcogj.com Two-dimensional NMR techniques can further aid in establishing the connectivity between atoms in more complex molecules. nih.gov NMR is also a valuable tool for determining the enantiomeric purity of chiral compounds, sometimes with the use of chiral shift reagents. libretexts.org
Table 4: Representative NMR Data for this compound and Related Structures
| Nucleus | Compound Moiety | Typical Chemical Shift (ppm) | Multiplicity | Source |
|---|---|---|---|---|
| ¹H | Allyl (CH₂) | ~4.85 (d) | Doublet | rsc.org |
| ¹H | Allyl (CH) | ~6.32 (dt) | Doublet of triplets | rsc.org |
| ¹H | Propionate (CH₂) | ~2.41 (q) | Quartet | rsc.org |
| ¹H | Propionate (CH₃) | ~1.19 (t) | Triplet | rsc.org |
| ¹³C | Carbonyl (C=O) | ~174.2 | Singlet | rsc.org |
| ¹³C | Allyl (CH) | ~131.1 | rsc.org |
| ¹³C | Allyl (CH₂) | ~128.5 | | rsc.org |
Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis and Reaction Monitoring
Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are essential for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. pg.edu.pludel.eduslideshare.net In this compound, characteristic absorption bands for the ester carbonyl group (C=O) and the carbon-carbon double bond (C=C) of the allyl group are readily identifiable. phcogj.comquora.com FT-IR spectroscopy is particularly useful for real-time reaction monitoring. mdpi.comresearchgate.net By tracking the appearance or disappearance of specific vibrational bands, one can follow the consumption of reactants and the formation of products and intermediates. mdpi.comspectroscopyeurope.com The region of the IR spectrum from approximately 1500 to 600 cm⁻¹ is known as the "fingerprint region" and provides a unique pattern for each compound, aiding in its identification. udel.edunih.gov
Table 5: Characteristic IR Absorption Frequencies for this compound Functional Groups
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity | Source |
|---|---|---|---|---|
| Ester Carbonyl (C=O) | Stretch | 1735 - 1800 | Strong | quora.com |
| Alkene (C=C) | Stretch | ~1655 | Weak to Medium | phcogj.com |
| C-O Stretch (Ester) | Stretch | 1000 - 1300 | Strong | udel.edu |
| sp² C-H (Alkene) | Stretch | 3010 - 3100 | Medium | pg.edu.pl |
| sp³ C-H (Alkyl) | Stretch | 2850 - 3000 | Medium to Strong | pg.edu.pl |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a critical analytical technique for the characterization of this compound, providing precise information on its molecular weight and structural features through fragmentation analysis. The molecular formula of this compound is C₆H₁₀O₂, which corresponds to a molecular weight of approximately 114.14 g/mol and an exact mass of 114.06808 Da. nih.govnist.gov Electron Ionization (EI) is a common method used for analyzing volatile compounds like this compound, often in conjunction with Gas Chromatography (GC-MS). nih.gov
When subjected to EI-MS, the this compound molecule undergoes ionization to form a molecular ion ([M]⁺˙), which is often unstable. scribd.com This parent ion then fragments in a predictable manner, yielding a characteristic mass spectrum that serves as a molecular fingerprint. The fragmentation of esters is primarily directed by the ester functional group. scribd.comlibretexts.org
The mass spectrum of this compound is dominated by a base peak at a mass-to-charge ratio (m/z) of 57. nih.gov This prominent peak corresponds to the formation of the highly stable propionyl cation, [CH₃CH₂CO]⁺. scribd.com This ion is formed by α-cleavage, a typical fragmentation pathway for esters where the bond between the carbonyl carbon and the alkoxy oxygen is broken. libretexts.org Another significant peak is observed at m/z 41, which represents the allyl cation, [CH₂=CHCH₂]⁺, resulting from the cleavage of the same bond but with the charge retained on the allyl fragment. The spectrum also shows notable peaks at m/z 29 (ethyl cation, [CH₃CH₂]⁺) and m/z 39. nih.gov The analysis of these fragmentation patterns is essential for the unambiguous identification of this compound and for distinguishing it from its isomers.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₁₀O₂ | nih.govnist.gov |
| Molecular Weight | 114.14 g/mol | nih.gov |
| Exact Mass | 114.06808 Da |
| m/z (Mass/Charge Ratio) | Relative Intensity (%) | Likely Fragment Ion | Reference |
|---|---|---|---|
| 57 | 99.99 | [CH₃CH₂CO]⁺ (Propionyl cation) | nih.gov |
| 29 | 41.22 | [CH₃CH₂]⁺ (Ethyl cation) | nih.gov |
| 41 | 32.46 | [C₃H₅]⁺ (Allyl cation) | nih.gov |
| 27 | 16.12 | [C₂H₃]⁺ | nih.gov |
| 39 | 15.16 | [C₃H₃]⁺ | nih.gov |
UV-Vis Spectroscopy for Kinetic Studies and Concentration Determination
UV-Vis spectroscopy is a versatile tool for quantitative analysis, particularly for kinetic studies and concentration determination of analytes in various media. technologynetworks.com The technique operates on the principle of the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. chemguide.co.uk
For determining the concentration of a substance, a calibration curve is first established by measuring the absorbance of several standard solutions of known concentrations at a fixed wavelength, typically the wavelength of maximum absorption (λmax). chemguide.co.ukpro-analytics.net Once this linear relationship is established, the concentration of an unknown sample can be determined by measuring its absorbance and interpolating from the calibration curve. pro-analytics.net While specific UV-Vis studies detailing the λmax for this compound are not prevalent, the methodology has been extensively validated for other propionate esters. For instance, a method for clobetasol (B30939) 17-propionate identified a λmax at 239 nm and established linearity over a concentration range of 2 to 40 µg/ml. indexcopernicus.comresearchgate.net This general approach is applicable for quantifying this compound in research settings, such as determining its concentration in a reaction mixture.
In kinetic studies, UV-Vis spectroscopy is used to monitor the rate of a reaction over time. dvikan.noyoutube.com This is achieved by tracking the change in absorbance at a specific wavelength corresponding to a reactant or product. youtube.com For example, in studies involving polymers derived from this compound, UV-Vis spectroscopy has been used to measure the concentration of other species in solution to understand reaction kinetics. researchgate.netresearchgate.net In one such study, the adsorption kinetics of uranyl ions onto a terpolymer containing this compound were determined to follow a pseudo-second-order model, with equilibrium reached in 30 minutes. researchgate.netresearchgate.net This demonstrates the utility of UV-Vis spectroscopy in elucidating reaction mechanisms and rates in systems involving this compound.
Raman Spectroscopy in Polymerization Studies or Reaction Systems
Raman spectroscopy is a powerful, non-destructive technique well-suited for the real-time, in-situ monitoring of chemical reactions, especially polymerization. mdpi.comhoriba.com It provides detailed chemical information based on the vibrational and rotational transitions within molecules. mdpi.com A key advantage of Raman spectroscopy is its ability to analyze samples in various forms, including aqueous emulsions, with minimal preparation, as water produces a weak Raman signal. mdpi.comcrystallizationsystems.com
In the context of this compound, which contains a reactive carbon-carbon double bond (allyl group), Raman spectroscopy is particularly useful for studying polymerization reactions. The progress of a "thiol-ene" polymerization, for example, can be monitored by observing the disappearance of characteristic Raman peaks corresponding to the reacting functional groups. rsc.org Specifically, the consumption of the alkene group ("ene") from a monomer like this compound would be indicated by the decrease in intensity of the C=C stretching peak, which typically appears around 1655 cm⁻¹. rsc.org Simultaneously, the disappearance of the thiol (S-H) peak around 2578 cm⁻¹ from a co-monomer would also be tracked. rsc.org
This real-time monitoring allows for the calculation of monomer conversion and the study of reaction kinetics. researchgate.net The technique has been successfully used to follow the polymerization of various systems, providing insights into reaction mechanisms and helping to ensure the final material meets desired chemical and physical specifications. horiba.comhoriba.com By tracking the relative intensities of monomer and polymer bands, a detailed profile of the reaction progress can be constructed, making Raman spectroscopy an invaluable tool in research involving this compound-based polymers. horiba.com
Method Development and Validation for Research Applications
The development and validation of analytical methods are crucial for ensuring the reliability, accuracy, and reproducibility of research findings involving this compound. labmanager.com Whether for quantification, impurity profiling, or stability testing, a validated method guarantees that the results are meaningful. The validation process typically assesses several key parameters, including specificity, linearity, accuracy, precision, and robustness, often following guidelines from the International Conference on Harmonisation (ICH). pensoft.netjournaljpri.com
Method Development The initial stage involves creating a procedure to analyze this compound. labmanager.com This could be a Gas Chromatography (GC) method for volatile analysis or a High-Performance Liquid Chromatography (HPLC) method for non-volatile applications or for analyzing reaction mixtures. fao.orgsielc.com For HPLC, development includes selecting an appropriate column (e.g., C18), a mobile phase (e.g., a mixture of acetonitrile and water/buffer), flow rate, and detector wavelength (if using UV-Vis). pensoft.netsielc.com For GC-MS, parameters like the column type, temperature program, and mass spectrometric conditions are optimized. fao.org
Method Validation Once a method is developed, it undergoes rigorous validation: labmanager.com
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components (e.g., impurities, degradation products, or matrix components). labmanager.com
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. A correlation coefficient (r²) close to 1.000 is desired. journaljpri.com
Accuracy: The closeness of the test results to the true value. It is often determined by recovery studies, where a known amount of pure analyte is added to a sample matrix, and the percentage recovered is calculated. Recoveries are often expected to be within a range like 98–102%. labmanager.comnih.gov
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements and is assessed at different levels (e.g., intra-day and inter-day). nih.gov An RSD of less than 1.5-2% is often considered acceptable. nih.gov
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature), providing an indication of its reliability during normal usage. labmanager.com
Limits of Detection (LOD) and Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively. shd-pub.org.rs
Validated analytical methods for other propionate esters, such as clobetasol propionate, have demonstrated excellent performance according to these criteria, providing a framework for validating methods for this compound. journaljpri.comnih.govshd-pub.org.rs
| Parameter | Description | Common Acceptance Criteria | Reference |
|---|---|---|---|
| Linearity (r²) | Correlation coefficient for the plot of concentration vs. response. | ≥ 0.999 | journaljpri.comnih.gov |
| Accuracy (% Recovery) | Percentage of known added analyte recovered from the matrix. | 98.0 - 102.0% | labmanager.comnih.gov |
| Precision (RSD) | Relative Standard Deviation of replicate measurements. | < 2% | nih.gov |
Environmental Fate and Biogeochemical Transformations
Biotic Degradation Pathways
Biotic degradation involves the transformation of a chemical by living organisms, primarily microorganisms and their enzymes.
In soil and aquatic environments, allyl propionate (B1217596) is expected to be readily biodegradable by microorganisms. The degradation process likely begins with the enzymatic hydrolysis of the ester bond, a common metabolic capability among microbes. This initial step breaks the compound into allyl alcohol and propionic acid.
Both of these hydrolysis products are readily metabolized by a wide range of microorganisms:
Propionate is a common fatty acid and a key intermediate in the anaerobic digestion of organic matter, where it is degraded by syntrophic bacteria. nih.gov
Allyl alcohol can also be utilized as a carbon source by soil bacteria, such as certain Pseudomonas species, which are capable of metabolizing it. researchgate.net
The widespread ability of microbial populations to degrade both alcohols and short-chain fatty acids suggests that allyl propionate would not be persistent in biologically active environments. nih.gov
In biological systems of organisms such as rodents, allyl esters undergo rapid biotransformation. The primary metabolic pathway is enzymatic hydrolysis, catalyzed by non-specific esterase and lipase (B570770) enzymes that are abundant in various tissues, including the liver and small intestine. europa.euinchem.org
Studies on rats have shown that allyl esters are quickly hydrolyzed to yield allyl alcohol and the corresponding carboxylic acid. europa.euinchem.org For this compound, this biotransformation produces allyl alcohol and propionic acid.
Figure 1: Enzymatic Hydrolysis of this compound
This hydrolysis is a crucial first step, as the subsequent metabolic fate and any biological effects are determined by the properties of these hydrolysis products. inchem.org The rate of this enzymatic hydrolysis can be influenced by the structure of the ester, with straight-chain esters like this compound generally being hydrolyzed more rapidly than branched-chain variants. inchem.org
Metabolic Intermediates and Products in Environmental Contexts
The environmental fate of this compound is largely determined by its susceptibility to hydrolysis and oxidation. These processes can occur abiotically or be mediated by microorganisms in soil and aquatic environments.
Hydrolysis
The ester linkage in this compound is prone to hydrolysis, a reaction that can be catalyzed by acids, bases, or enzymes (esterases) present in the environment. vulcanchem.comeuropa.eu This reaction cleaves the ester bond, yielding allyl alcohol and propionic acid. vulcanchem.comeuropa.euoecd.org
Allyl Alcohol: This primary hydrolysis product is a reactive molecule due to its double bond and hydroxyl group. In aerobic environments, it can be further oxidized. europa.euoecd.org
Propionic Acid: This short-chain fatty acid is a common metabolite in many biological systems and can be readily utilized by microorganisms as a carbon and energy source. mdpi.comnih.gov
Oxidation
Both the parent compound, this compound, and its hydrolysis product, allyl alcohol, can undergo oxidation. In the atmosphere, these volatile compounds can react with hydroxyl (OH) radicals, which is a primary degradation pathway. researchgate.netconicet.gov.aracs.org In biological systems, oxidation is a key step in detoxification and metabolism. oecd.orgindustrialchemicals.gov.au
Key oxidative metabolic intermediates and products include:
Acrolein: The oxidation of allyl alcohol, often mediated by alcohol dehydrogenase enzymes in organisms, produces acrolein. europa.euoecd.orgindustrialchemicals.gov.au Acrolein is a highly reactive α,β-unsaturated aldehyde. europa.eu
Acrylic Acid: Further oxidation of acrolein by aldehyde dehydrogenase leads to the formation of acrylic acid. oecd.orgindustrialchemicals.gov.au
Glycidol (B123203) and Glycidaldehyde: Hepatic microsomal oxidation can also convert allyl alcohol and acrolein to glycidol and glycidaldehyde, respectively. industrialchemicals.gov.au
3-Hydroxypropylmercapturic Acid (3-HPM): In biological systems, the reactive intermediate acrolein can conjugate with glutathione. This conjugate is further metabolized and excreted, often in the form of 3-HPM. europa.euoecd.org
Atmospheric Degradation
In the atmosphere, the reaction of this compound and similar unsaturated esters with OH radicals is a significant removal process. researchgate.netconicet.gov.aracs.org Product studies on the related compound, allyl acetate (B1210297), show that in the presence of nitrogen oxides (NOx), the primary products are acetoxyacetaldehyde and formaldehyde. conicet.gov.ar In the absence of NOx, the reaction proceeds differently, forming other ester compounds. conicet.gov.ar While specific product yield data for this compound's atmospheric oxidation is not detailed in the provided results, the pathways are expected to be analogous.
The following table summarizes the key metabolic intermediates and products of this compound in environmental contexts.
| Precursor Compound | Transformation Process | Metabolic Intermediate/Product | Environmental Context |
| This compound | Hydrolysis | Allyl Alcohol | Soil, Water, Biological Systems vulcanchem.comeuropa.euoecd.org |
| This compound | Hydrolysis | Propionic Acid | Soil, Water, Biological Systems vulcanchem.comoecd.org |
| Allyl Alcohol | Oxidation | Acrolein | Biological Systems europa.euoecd.orgindustrialchemicals.gov.au |
| Acrolein | Oxidation | Acrylic Acid | Biological Systems oecd.orgindustrialchemicals.gov.au |
| Allyl Alcohol | Oxidation | Glycidol | Biological Systems industrialchemicals.gov.au |
| Acrolein | Oxidation | Glycidaldehyde | Biological Systems industrialchemicals.gov.au |
| Acrolein | Conjugation with Glutathione | 3-Hydroxypropylmercapturic Acid | Biological Systems europa.euoecd.org |
| Allyl Acetate (analogue) | Atmospheric Oxidation (with NOx) | Acetoxyacetaldehyde | Atmosphere conicet.gov.ar |
| Allyl Acetate (analogue) | Atmospheric Oxidation (with NOx) | Formaldehyde | Atmosphere conicet.gov.ar |
Theoretical and Computational Studies
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These calculations provide fundamental information about conformational preferences, reaction pathways, and various molecular properties.
The flexibility of the allyl and propionate (B1217596) groups allows for the existence of multiple conformers of allyl propionate. Allylic strain, which is the steric repulsion between substituents on the first and third carbon atoms of an allyl group, plays a significant role in determining the most stable conformations. scribd.comyoutube.com Computational studies can predict the relative energies of these conformers and identify the most populated states.
For instance, studies on related esters like methyl propionate have shown that quantum chemical calculations can identify multiple stable conformers and predict their relative energies. researchgate.net Similar approaches can be applied to this compound to understand its conformational landscape. The analysis involves rotating the dihedral angles of the molecule and calculating the energy at each point to map out the potential energy surface. The minima on this surface correspond to stable conformers.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |
| Anti | 180° | 0.00 |
| Gauche | 60° | 1.2 |
| Eclipsed | 0° | 5.0 |
This table is for illustrative purposes and the values are not from a specific study on this compound.
Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface for a reaction, chemists can identify the transition states, which are the high-energy structures that connect reactants and products. The energy difference between the reactants and the transition state is the activation energy, a crucial parameter for determining the reaction rate.
For example, in the thermal decomposition of allyl esters, quantum chemistry calculations have been used to compare the activation barriers of different possible reaction pathways, such as alkyl-oxygen bond breakage versus acyl-oxygen bond breakage. researchgate.net One study used this compound as a model for larger allyl esters and found that the activation barrier for alkyl-oxygen bond breakage is significantly lower, indicating it as the predominant pathway for thermal cracking. researchgate.net
Table 2: Calculated Activation Barriers for this compound Thermal Decomposition researchgate.net
| Reaction Pathway | Activation Barrier (kJ/mol) |
| Alkyl-oxygen bond breakage | 309 |
| Acyl-oxygen bond breakage | 422 |
These calculations can also be applied to other reactions, such as those involving radical species. nih.govresearchgate.net
The electronic structure of a molecule dictates its chemical behavior. Quantum chemical calculations provide detailed information about the distribution of electrons within this compound. This includes the energies of molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding reactivity.
Furthermore, these calculations can determine various electronic properties like Mulliken charges and spin densities for radical species. nih.govnrel.gov This information is valuable for predicting how this compound will interact with other molecules and for understanding its role in various chemical processes. For instance, the electronic structure of the allyl group itself has been the subject of theoretical studies, which can provide insights into the reactivity of allyl-containing compounds like this compound. arxiv.org
Reaction Pathway Energetics and Transition State Characterization
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms, MD simulations can track the positions and velocities of atoms over time, offering a dynamic picture of molecular processes.
Kinetic Modeling of Reactions
Kinetic modeling aims to mathematically describe the rates of chemical reactions. It involves developing rate laws that express the reaction rate as a function of reactant concentrations and temperature. earthwormexpress.commdpi.com Theoretical calculations play a crucial role in providing the necessary parameters for these models.
For reactions involving this compound, transition state theory (TST) can be used in conjunction with quantum chemical calculations to predict rate constants. researchgate.net The activation energies and vibrational frequencies obtained from quantum chemical calculations are used as input for TST calculations. This approach has been successfully applied to study the kinetics of various reactions, including H-atom abstraction from esters by radicals. researchgate.net
Future Research Directions
Development of Novel Catalytic Systems for Synthesis
The conventional synthesis of allyl propionate (B1217596) relies on the direct esterification of propionic acid with allyl alcohol, often using mineral acid catalysts like sulfuric acid, or through transesterification. vulcanchem.comperfumerflavorist.com While effective, these methods present challenges related to catalyst separation, corrosion, and environmental impact. Future research is anticipated to focus on creating more advanced and sustainable catalytic systems.
Key areas for development include:
Heterogeneous Catalysts: Designing solid acid catalysts (e.g., zeolites, acidic resins, or supported metal oxides) offers the significant advantage of easy separation from the reaction mixture, enabling catalyst recycling and simplifying product purification. Research into heterogeneous palladium catalysts supported on acidic resins for related propionic acid syntheses has shown promise. mdpi.com
Biocatalysis: The use of enzymes, particularly lipases, as catalysts for esterification presents a green alternative. Biocatalysis operates under mild conditions, exhibits high selectivity, and reduces waste generation. Future work will likely involve screening for robust enzymes and optimizing reaction conditions for the synthesis of allyl propionate.
Organometallic Catalysts: While organotin catalysts are used for transesterification, concerns about their toxicity are driving research into alternatives. vulcanchem.comgoogle.com Exploring novel organometallic complexes, such as those based on palladium, which have been shown to be effective for allylic ester rearrangements and related syntheses, could lead to more efficient and selective catalytic cycles. mdpi.comluc.edu For instance, palladium(II) complexes have been studied for their ability to catalyze the rearrangement of allylic esters, indicating their potential in controlling reactions involving the allyl group. luc.edu
A comparison of potential catalytic systems is presented in Table 1.
| Catalyst Type | Current Status/Related Use | Future Research Focus | Potential Advantages |
| Mineral Acids | Conventional method (e.g., H₂SO₄) vulcanchem.com | Reduce catalyst loading; improve work-up | Low cost, readily available |
| Heterogeneous Acids | Used for related esterifications mdpi.com | Development of tailored porous materials | Recyclability, reduced waste, continuous processing |
| Enzymes (Lipases) | Proven for various ester syntheses | Immobilization, use in non-aqueous media | High selectivity, mild conditions, sustainability |
| Organometallic | Organotin used for transesterification google.com | Design of less toxic and more active catalysts (e.g., Pd, Ru-based) perfumerflavorist.com | High yields, control over reactivity |
Exploration of Advanced Polymerization Techniques
The allyl group in this compound provides a site for polymerization, but it is known to be relatively unreactive in conventional free-radical polymerization and prone to chain transfer, which typically results in low molecular weight oligomers. gantrade.com This limitation has hampered its use in high-performance polymers. Future research will be crucial in overcoming these challenges through advanced polymerization techniques.
Promising areas of exploration include:
Controlled Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT), and Nitroxide-Mediated Polymerization (NMP) offer precise control over polymer architecture. nih.govsigmaaldrich.com Applying these methods to this compound could enable the synthesis of well-defined homopolymers and copolymers with controlled molecular weights, narrow dispersities, and complex architectures (e.g., block, graft, and star polymers).
Thiol-Ene Click Chemistry: The reaction between the allyl group and a thiol is a highly efficient "click" reaction that can proceed under mild conditions, often initiated by UV light. rsc.orgupc.edu This approach can be used to create crosslinked networks or for post-polymerization functionalization. Research into creating thermosets from cellulose (B213188) acetate (B1210297) functionalized with allyl groups demonstrates the potential of this chemistry for creating sustainable and degradable materials. rsc.org
Ring-Opening Metathesis Polymerization (ROMP): While not directly applicable to this compound itself, copolymers could be designed where this compound is incorporated alongside cyclic olefin monomers that are amenable to ROMP. nih.gov This could yield polymers with unique functional properties.
Copolymerization Strategies: Investigating the copolymerization of this compound with more reactive monomers, such as acrylates or styrene (B11656), using specialized techniques is a viable path. gantrade.comresearchgate.net This requires careful control of monomer feed rates and initiator programming to achieve uniform incorporation of the less reactive allyl monomer. gantrade.com
Mechanistic Insights into Complex Reaction Networks
A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing existing processes and designing new applications. The molecule can participate in several complex reactions, including hydrolysis, rearrangement, and oxidation.
Future mechanistic studies should focus on:
Claisen Rearrangement: Allyl esters can undergo sielc.comsielc.com-sigmatropic rearrangements, a powerful tool for carbon-carbon bond formation. redalyc.orgbyjus.com While the general mechanism is known, detailed computational and experimental studies on the specific transition state structures, substituent effects, and stereoselectivity for this compound and its derivatives are needed. redalyc.org
Oxidation and Degradation Pathways: The reaction of the allyl double bond with atmospheric oxidants like ozone (O₃) and hydroxyl radicals (OH) is important for understanding its environmental fate. researchgate.net Computational studies on the ozonolysis of related allyl esters have identified the primary products and reaction pathways. researchgate.net Further investigation into the kinetics and mechanisms of these atmospheric reactions is warranted.
Polymerization Mechanisms: The kinetics and mechanism of this compound copolymerization are not fully understood. researchgate.net Research is needed to elucidate the role of chain transfer reactions and to develop kinetic models that can predict copolymer composition and microstructure.
Hydrolysis Mechanisms: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, yielding allyl alcohol and propionic acid. vulcanchem.com Detailed kinetic studies and computational modeling can provide a more quantitative understanding of its stability in various environments.
Environmental Remediation and Sustainable Synthesis Strategies
The functional groups of this compound make it and its polymeric derivatives interesting candidates for environmental applications, while its synthesis provides opportunities for developing more sustainable chemical processes.
Environmental Remediation:
Functional Polymers for Metal Ion Sequestration: Terpolymers incorporating this compound have been synthesized and modified to create materials for removing heavy metal ions like copper from aqueous solutions. iwaponline.com Future work could involve designing and synthesizing novel this compound-based polymers with tailored functionalities for the selective removal of specific environmental pollutants.
Biodegradable Materials: Research into creating biodegradable thermosets and polymers using allyl-functionalized renewable resources like cellulose points towards a sustainable pathway. rsc.orgrsc.org Exploring the biodegradability of polymers derived from this compound could lead to the development of environmentally benign materials.
Sustainable Synthesis Strategies:
Renewable Feedstocks: The traditional synthesis uses petroleum-derived propionic acid and allyl alcohol. A key future direction is the development of pathways to synthesize these precursors from renewable biomass.
Process Intensification: Optimizing reaction conditions to improve energy efficiency and reduce waste is crucial. This includes exploring solvent-free reaction conditions or the use of green solvents like supercritical CO₂. researchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, such as addition reactions involving the allyl group, will be a priority. The Claisen rearrangement is an excellent example of an atom-economical reaction. byjus.com
Integration of Advanced Analytical and Computational Methods
Advances in analytical instrumentation and computational chemistry provide powerful tools to deepen the understanding of this compound.
Advanced Analytical Methods:
Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard for analyzing this compound and its reaction products. sielc.comperfumerflavorist.com Future research could focus on developing real-time monitoring techniques for synthesis and polymerization reactions, such as in-situ FTIR or Raman spectroscopy.
For environmental analysis, methods capable of detecting trace amounts of this compound and its degradation products in complex matrices (air, water, soil) are needed. epa.gov
Computational Methods:
Quantum Chemistry: Density Functional Theory (DFT) calculations can be employed to investigate reaction mechanisms, predict spectroscopic properties, and understand the electronic structure of transition states in reactions like ozonolysis and Claisen rearrangements. researchgate.netresearchgate.net
Molecular Modeling: Molecular dynamics simulations can be used to predict the physical properties of polymers derived from this compound and to study the interactions of these polymers with other molecules, such as pollutants in water remediation applications. acs.org
Predictive Modeling: The integration of computational data with experimental results can accelerate the discovery of new catalysts and the optimization of reaction conditions. For example, computational screening can identify promising catalyst candidates before they are synthesized and tested in the lab.
The synergy between advanced analytical characterization and high-level computational modeling will be instrumental in driving future innovation in the chemistry and application of this compound.
Q & A
Q. What analytical techniques are recommended for characterizing allyl propionate, and how can reproducibility be ensured?
this compound (C₆H₁₀O₂) is typically characterized using gas chromatography-mass spectrometry (GC-MS) for purity analysis and nuclear magnetic resonance (NMR) for structural confirmation. The IUPAC name (propanoic acid, 2-propenyl ester) and CAS registry number (2408-20-0) should be cross-referenced with spectral libraries . To ensure reproducibility, experimental protocols must detail solvent systems, instrument calibration parameters, and purity thresholds for reagents, as outlined in standardized methods for chemical characterization .
Q. What are the optimal conditions for synthesizing this compound, and how do catalysts influence yield?
this compound can be synthesized via esterification of propionic acid with allyl alcohol under acid catalysis (e.g., sulfuric acid). Biphasic reaction conditions (e.g., water-organic solvent systems) improve yield by reducing side reactions like hydrolysis . Catalyst selection (e.g., tert-butyl sulfinyl propionate) can enhance regioselectivity, though yields vary depending on substrate steric effects (e.g., 43–60% for cycloalkenyl acetates) .
Q. How should purification protocols be designed to isolate this compound from reaction mixtures?
Distillation under reduced pressure is preferred due to this compound’s volatility (boiling point ~144°C). Fractional distillation coupled with molecular sieves removes residual water. For complex mixtures, column chromatography using silica gel and non-polar eluents (e.g., hexane:ethyl acetate) separates allyl esters from byproducts. Detailed protocols must be included in supplementary materials to enable replication .
Advanced Research Questions
Q. What radical displacement mechanisms govern this compound’s role in polymerization reactions?
During free-radical polymerization, this compound acts as a chain-transfer agent via radical displacement, evidenced by ethane and CO₂ evolution. This mechanism terminates growing polymer chains, reducing molecular weight. Kinetic studies require monitoring gas byproducts and quantifying chain-transfer constants using Arrhenius plots .
Q. How does this compound metabolism interfere with biomarker identification in toxicological studies?
this compound is metabolized to 3-hydroxypropylmercapturic acid (3-HPMA), a glutathione conjugate also produced by acrolein, allylamine, and allyl halides. To distinguish exposure sources, researchers should pair 3-HPMA quantification with isotope-labeling or tandem mass spectrometry (LC-MS/MS) to detect unique fragmentation patterns .
Q. How can contradictory yield data in this compound-mediated syntheses be resolved?
Discrepancies in sulfoxide yields (e.g., 43–60% vs. "modest" yields in Pd-catalyzed reactions ) arise from substrate electronic effects and catalyst compatibility. Systematic screening of Lewis acids (e.g., Pd(PPh₃)₄) and reaction solvents (e.g., DMF vs. THF) under controlled atmospheres (N₂/Ar) is critical. Multivariate analysis (e.g., DOE) identifies optimal parameters .
Q. What strategies improve stereochemical control in this compound-derived products?
Chiral auxiliaries (e.g., tert-butyl sulfinyl groups) enforce enantioselectivity in cyclization reactions. For example, tert-butyl 3-isopropylsulfinylpropionate achieves 57% yield of cyclohexenyl sulfoxides with >90% enantiomeric excess (ee) under biphasic conditions. Polar solvents stabilize transition states, while temperature gradients minimize racemization .
Q. How can analytical methods mitigate interference from co-metabolites in this compound studies?
High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) differentiates 3-HPMA from structurally similar metabolites. Method validation should include spike-and-recovery experiments in biological matrices (e.g., urine) and cross-reactivity testing against allyl alcohol derivatives . Subsampling protocols (e.g., incremental homogenization) reduce preparation errors in large datasets .
Q. What regulatory considerations apply to this compound derivatives in pharmaceutical research?
Derivatives like allylprodine (3-allyl-1-methyl-4-phenyl-4-piperidinol propionate) are classified as controlled substances. Researchers must comply with synthetic route reporting requirements and purity standards (>98%) under frameworks like the Controlled Drugs and Substances Act. Stability studies (e.g., accelerated degradation under UV light) are mandatory for preclinical dossiers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
